

A Technical Guide to the Discovery and Development of FAP-Targeting Peptides

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of Fibroblast Activation Protein (FAP)-targeting peptides. FAP has emerged as a promising target for cancer imaging and therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors, with limited expression in healthy tissues.[1][2] This document details the experimental methodologies, quantitative data, and underlying biological pathways crucial for the advancement of FAP-targeted diagnostics and therapeutics.

Introduction to Fibroblast Activation Protein (FAP) as a Therapeutic Target

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed in the reactive stromal fibroblasts of most epithelial cancers, as well as in granulation tissue during wound healing and in some fetal mesenchymal tissues.[2] In contrast, its expression in normal adult tissues is minimal.[2] This differential expression profile makes FAP an attractive target for delivering therapeutic and imaging agents specifically to the tumor microenvironment while sparing healthy organs.[1] CAFs, a major component of the tumor stroma, play a critical role in tumor progression, invasion, metastasis, and immunosuppression, partly through the enzymatic activity of FAP.[2][3]

Discovery and Classes of FAP-Targeting Peptides



The development of FAP-targeting agents has evolved from monoclonal antibodies to small molecules and peptides. Peptide-based agents, in particular, offer advantages such as smaller size, leading to better tumor penetration, and favorable pharmacokinetic properties for imaging and therapy. Several classes of FAP-targeting peptides and small-molecule inhibitors have been developed and are in various stages of preclinical and clinical evaluation.

Notable examples include:

- FAP-2286: A cyclic peptide that has demonstrated high affinity and prolonged tumor retention, making it suitable for both imaging (when labeled with 68Ga) and therapy (when labeled with 177Lu).[4][5]
- FAPI-46: A small-molecule inhibitor that has shown excellent performance in PET imaging with high tumor-to-background ratios.[6][7]
- OncoFAP: An ultra-high-affinity small organic ligand for FAP that has been developed for various tumor-targeting applications.[8][9]
- FAP-HXN: A novel FAP-targeting peptide designed for theranostic applications.
- FD Series (FD1, FD2, FD3): Engineered peptides with varying circulation times for diagnostic and therapeutic purposes.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and preclinical evaluation of FAP-targeting peptides.

Solid-Phase Peptide Synthesis (SPPS) of FAP-Targeting Peptides

A standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is typically employed for the synthesis of FAP-targeting peptides on a solid support.[10][11]

Materials:

Rink Amide resin or 2-chlorotrityl chloride resin[12]



- Fmoc-protected amino acids with acid-labile side-chain protecting groups[13]
- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[13]
- Base: DIEA (N,N-Diisopropylethylamine)[13]
- Deprotection solution: 20% 4-methylpiperidine in DMF (N,N-Dimethylformamide)[12]
- Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)[13]
- Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v)
- Purification system: Preparative high-performance liquid chromatography (HPLC)

- Resin Swelling: Swell the chosen resin (e.g., 100 mg) in DMF or NMP for at least 8 hours or overnight.[13]
- Fmoc Deprotection: Treat the resin with 20% 4-methylpiperidine in DMF for 1 hour to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.[12] Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HATU
 (2.9 equivalents) and a base such as DIEA (6 equivalents) in DMF.
 - Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for at least 20 minutes.[13]
 - Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.
 [13]



- Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.
- Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
- Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
- Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the peptide using preparative HPLC.
- Characterization: Confirm the identity and purity of the synthesized peptide using analytical HPLC and mass spectrometry.

In Vitro Binding Affinity Assay

Competitive binding assays are used to determine the binding affinity (IC50 or Kd) of the synthesized peptides to FAP.

Materials:

- FAP-expressing cells (e.g., HT-1080-FAP, U87MG) or recombinant FAP protein.[7][14]
- A known radiolabeled or fluorescently labeled FAP-targeting ligand as a competitor (e.g., [111In]In-FAPI-46).[7]
- The unlabeled FAP-targeting peptide being tested.
- Cell culture medium and buffers (e.g., PBS).
- Instrumentation for detection (e.g., gamma counter for radiolabeled ligands, flow cytometer or fluorescence plate reader for fluorescently labeled ligands).[15]



- Cell Preparation: Seed FAP-expressing cells in multi-well plates and culture until they reach approximately 80-90% confluency.[14]
- Competition Reaction:
 - Add a constant concentration of the labeled competitor ligand to each well.
 - Add increasing concentrations of the unlabeled test peptide to the wells.
 - Incubate the plate for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.
 [14]
- Washing: Wash the cells with cold PBS to remove unbound ligands.
- Detection:
 - For radiolabeled ligands, lyse the cells and measure the radioactivity in each well using a gamma counter.
 - For fluorescently labeled ligands, measure the fluorescence intensity using a flow cytometer or plate reader.
- Data Analysis: Plot the percentage of specific binding of the labeled ligand against the
 concentration of the unlabeled test peptide. Calculate the IC50 value, which is the
 concentration of the test peptide that inhibits 50% of the specific binding of the labeled
 ligand.

Cellular Uptake and Internalization Assay

These assays determine the extent and rate at which FAP-targeting peptides are taken up and internalized by FAP-expressing cells.

Materials:

FAP-expressing cells (e.g., HT-1080-FAP).[16]



- Radiolabeled FAP-targeting peptide.
- Cell culture medium.
- Acid wash buffer (e.g., 1 M glycine-HCl) to differentiate between membrane-bound and internalized peptide.[16]
- Gamma counter.

- Cell Seeding: Seed FAP-expressing cells in multi-well plates and allow them to adhere and grow.
- Incubation with Radiolabeled Peptide: Add the radiolabeled FAP-targeting peptide to the cells and incubate for various time points (e.g., 10 min, 30 min, 1 h, 4 h, 24 h).[16]
- Washing: At each time point, wash the cells with cold PBS to remove unbound peptide.
- Differentiating Surface-Bound vs. Internalized Peptide:
 - To measure total cell-associated radioactivity, lyse the cells directly and count the radioactivity.
 - To measure internalized radioactivity, first treat the cells with an acid wash buffer to strip
 off surface-bound peptide, then lyse the cells and count the radioactivity.[16]
- Data Analysis: Express the cellular uptake as the percentage of the added dose per million cells or per milligram of protein. Plot the uptake over time to determine the kinetics of uptake and internalization.

In Vivo Biodistribution and Micro-PET/CT Imaging

These studies evaluate the in vivo tumor-targeting efficacy, pharmacokinetics, and clearance profile of the radiolabeled FAP-targeting peptides in animal models.

Materials:



- Tumor-bearing mice (e.g., nude mice with subcutaneous HT-1080-FAP xenografts).[17]
- Radiolabeled FAP-targeting peptide (e.g., 68Ga-FAP-2286, 177Lu-FAPI-46).
- Anesthesia (e.g., isoflurane).[18]
- Micro-PET/CT scanner.[18]
- · Gamma counter.

- Animal Model: Establish tumor xenografts by subcutaneously injecting FAP-expressing cells into immunocompromised mice. Allow the tumors to grow to a suitable size.
- Radiotracer Administration: Anesthetize the tumor-bearing mice and inject the radiolabeled FAP-targeting peptide intravenously via the tail vein.[17] The injected dose is typically in the range of 4-6 MBq.[17]
- Micro-PET/CT Imaging:
 - Perform dynamic or static PET scans at various time points post-injection (e.g., 30 min, 1 h, 3 h).[4]
 - Reconstruct the PET images and co-register them with CT images for anatomical reference.[18]
 - Analyze the images to visualize the biodistribution of the radiotracer and quantify the uptake in the tumor and major organs using regions of interest (ROIs). Uptake is often expressed as the maximum standardized uptake value (SUVmax).
- Ex Vivo Biodistribution:
 - At the end of the imaging study or at predefined time points, euthanize the mice.
 - Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).



- Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
- Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. Determine tumor-to-organ ratios to assess the targeting specificity.

Quantitative Data Summary

The following tables summarize the quantitative data for key FAP-targeting peptides from preclinical studies.

Table 1: In Vitro Binding Affinity of FAP-Targeting Peptides

Peptide/Compound	IC50 (nM)	Cell Line/Assay Method	Reference
FAPI-02	1.09 x 10-8 M	U87MG cells	[19]
FAPI-46	1.0 ± 0.2	U87MG cells, [111In]In-FAPI-46 competition	[7]
FAPI-46 Dimer	17.04	HT-1080-FAP cells, 68Ga-FAPI-46 competition	[20]
FAPI-46 Tetramer	15.56	HT-1080-FAP cells, 68Ga-FAPI-46 competition	[20]
OncoFAP	Kd = 680 pM	Fluorescence Polarization	[9]
EB-FAPI-B1	1.65 x 10-8 M	U87MG cells	[19]
In-DOTAGA-FAP- 2286-ALB	Higher than In- DOTAGA-FAP-2286	Cell competition binding study	[21]

Table 2: In Vivo Tumor Uptake of Radiolabeled FAP-Targeting Peptides in Mouse Xenograft Models



Radiotracer	Tumor Model	Time Post- Injection	Tumor Uptake (%ID/g)	Reference
68Ga-FAP-2286	HEK-FAP	0.5 h	9.8	[4]
68Ga-FAP-2286	HEK-FAP	3 h	10.8	[4]
177Lu-FAP-2286	HEK-FAP	3 h	21.1	[4]
177Lu-FAP-2286	HEK-FAP	72 h	16.4	[4]
68Ga-FAPI-46	HEK-FAP	0.5 h	9.3	[4]
68Ga-FAPI-46	HEK-FAP	3 h	9.2	[4]
177Lu-OncoFAP	SK-RC-52.hFAP	10 min	>30	[8][22]
177Lu-DOTA- 4P(FAPI)4	HT-1080-FAP	24 h	21.4 ± 1.7	[20]
177Lu-DOTA- 2P(FAPI)2	HT-1080-FAP	24 h	17.1 ± 3.9	[20]
177Lu-FAPI-46	HT-1080-FAP	24 h	3.4 ± 0.7	[20]

FAP Signaling Pathways

FAP expression and activity in CAFs are implicated in several signaling pathways that promote tumor progression. Understanding these pathways is crucial for developing effective FAP-targeted therapies.

FAP has been shown to activate several downstream signaling cascades, including:

- PI3K/Akt Pathway: FAP overexpression can lead to the activation of the PI3K/Akt pathway, which is a central regulator of cell proliferation, survival, and migration.[3]
- STAT3-CCL2 Signaling: FAP can trigger a persistent activation of STAT3 in fibroblasts,
 leading to the upregulation of CCL2.[3][23] This, in turn, promotes the recruitment of myeloidderived suppressor cells (MDSCs) to the tumor microenvironment, contributing to
 immunosuppression and tumor growth.[23] The activation of STAT3 by FAP can be mediated
 through a uPAR-dependent FAK-Src-JAK2 signaling pathway.[3][23]



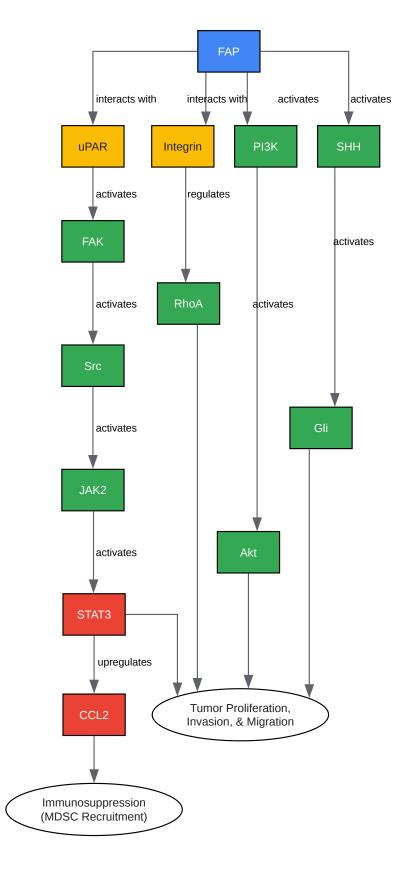




• Sonic Hedgehog (SHH)/Glioma-Associated Oncogene (Gli) Pathway: In some cancer types, FAP expression is associated with the upregulation of the SHH/Gli signaling pathway, which is involved in cell proliferation and invasion.[3]

The following diagrams illustrate the key FAP-mediated signaling pathways and a general workflow for the discovery and development of FAP-targeting peptides.

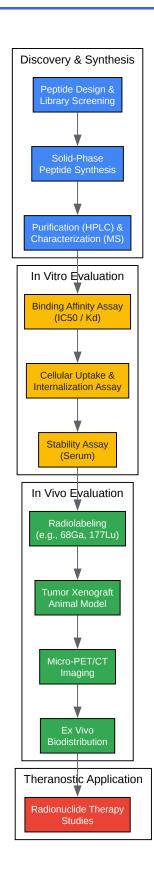




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Caption: FAP-Mediated Signaling Pathways in Cancer-Associated Fibroblasts.





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Caption: General Workflow for FAP-Targeting Peptide Development.



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